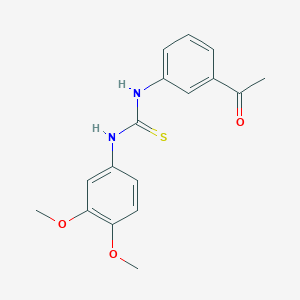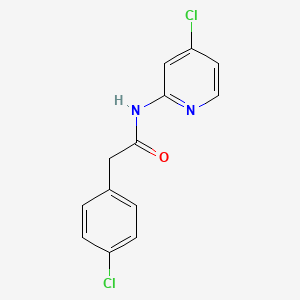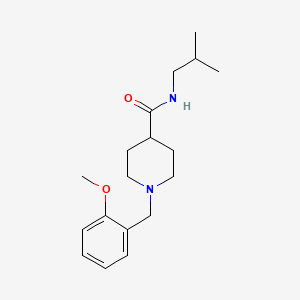
N-(3-acetylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea, also known as ADTU, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thioureas, which are organic compounds that contain a sulfur atom and a nitrogen atom connected by a double bond. ADTU has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of N-(3-acetylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This inhibition may lead to the death of cancer cells, making N-(3-acetylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been found to exhibit a range of biochemical and physiological effects. Studies have shown that it has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, N-(3-acetylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been found to exhibit anti-oxidant properties, which may make it useful in the prevention of oxidative stress-related diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
N-(3-acetylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized, making it readily available for research purposes. Additionally, it exhibits a range of biochemical and physiological effects, making it a versatile compound for studying various diseases and conditions.
However, there are also limitations to using N-(3-acetylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea in lab experiments. It has been found to be toxic to certain cell types, which may limit its use in certain studies. Additionally, its mechanism of action is not yet fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on N-(3-acetylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea. One potential area of study is in the development of new cancer therapies. Studies have shown that N-(3-acetylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea exhibits anti-proliferative effects on cancer cells, making it a promising candidate for further research.
Another potential area of study is in the treatment of inflammatory diseases such as arthritis. N-(3-acetylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been found to exhibit anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Finally, further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea. This may lead to the development of new drugs that target specific enzymes or pathways involved in disease processes.
合成法
The synthesis of N-(3-acetylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea can be achieved through a multi-step process involving the reaction of 3-acetylphenyl isothiocyanate with 3,4-dimethoxyaniline. This reaction yields N-(3-acetylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea as a white crystalline solid, which can be purified through recrystallization.
科学的研究の応用
N-(3-acetylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that N-(3-acetylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea exhibits anti-proliferative effects on cancer cells, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
1-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11(20)12-5-4-6-13(9-12)18-17(23)19-14-7-8-15(21-2)16(10-14)22-3/h4-10H,1-3H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPVNZOCKQTFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793694 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Acetylphenyl)-3-(3,4-dimethoxyphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine](/img/structure/B5767112.png)

![N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5767124.png)


![N-[4-(acetylamino)phenyl]-1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5767166.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5767173.png)

![4-methoxy-N-{[3-(2-thienyl)acryloyl]oxy}benzenecarboximidic acid](/img/structure/B5767195.png)



![1-benzyl-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B5767228.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5767231.png)